1-(6-bromo-1H-indazol-3-yl)ethanone
Description
1-(6-Bromo-1H-indazol-3-yl)ethanone is a brominated indazole derivative featuring an acetyl group at the 3-position and a bromine substituent at the 6-position of the indazole ring. Its molecular formula is C₉H₇BrN₂O, with an average molecular weight of 238.08 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents. Its structure allows for versatile reactivity, enabling further functionalization via cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)9-7-3-2-6(10)4-8(7)11-12-9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAHWKUKPHEFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-1H-indazol-3-yl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of 1H-indazole followed by acylation. The process typically includes:
Bromination: 1H-indazole is reacted with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane.
Acylation: The brominated indazole is then subjected to acylation using ethanoyl chloride (acetyl chloride) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(6-substituted-1H-indazol-3-yl)ethanone derivatives.
Oxidation: Formation of 1-(6-bromo-1H-indazol-3-yl)acetic acid.
Reduction: Formation of 1-(6-bromo-1H-indazol-3-yl)ethanol.
Scientific Research Applications
1-(6-Bromo-1H-indazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Indazole Derivatives
3-Acetyl-6-bromoindole
- Molecular Formula: C₁₀H₈BrNO
- Molecular Weight : 238.08 g/mol
- Key Differences: Replaces the indazole ring with an indole system, altering hydrogen-bonding capabilities. This structural change impacts solubility and biological target interactions .
6-Bromo-3-ethyl-1H-indazole
- Molecular Formula : C₉H₉BrN₂
- Molecular Weight : 225.09 g/mol
- Key Differences : Substitutes the acetyl group with an ethyl group. The ethyl substituent increases lipophilicity, enhancing membrane permeability but reducing hydrogen-bond acceptor capacity. This modification is advantageous in optimizing pharmacokinetic profiles for CNS-targeting drugs .
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone
- Molecular Formula : C₉H₆BrClN₂O
- Molecular Weight : 273.51 g/mol
- Key Differences: Features dual halogenation (Br at position 5, Cl at position 6) and an acetyl group at position 1. This compound is explored in multi-targeted anticancer therapies .
Functional Group Modifications
Boronate Ester Analogs
- Example: 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone
- Molecular Formula : C₁₅H₁₉BN₂O₃
- Molecular Weight : 286.13 g/mol
- Key Differences : Incorporates a boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions. This functionalization is pivotal in synthesizing biaryl structures for drug discovery .
Schiff Base Derivatives
- Example: Schiff bases derived from 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone
- Key Differences: The hydroxyl and imine groups introduce chelation sites for metal ions, enhancing antioxidant and antimicrobial activities. Such derivatives are studied for their dual therapeutic and diagnostic applications .
Structural and Crystallographic Insights
Crystallographic studies using programs like SHELXL () reveal that the acetyl group in 1-(6-bromo-1H-indazol-3-yl)ethanone adopts a planar conformation, maximizing conjugation with the indazole ring. This contrasts with ethyl-substituted analogs, where steric hindrance disrupts planarity . Such structural data guide the design of derivatives with improved target binding.
Biological Activity
1-(6-bromo-1H-indazol-3-yl)ethanone is a compound that belongs to the indazole family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanism of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of a bromine atom at the 6-position of the indazole ring and an ethanone functional group at the 1-position contributes to its unique chemical properties. The indazole core structure is significant as it is associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves heating a mixture of 6-bromo-1H-indazole with acetic anhydride under reflux conditions. This reaction is followed by crystallization from ethanol to yield the target compound. The synthetic pathway highlights the importance of functional group modifications in enhancing biological activity.
Antimicrobial Activity
Preliminary studies indicate that indazole derivatives, including this compound, exhibit antimicrobial properties. Research has shown that compounds within this class can inhibit bacterial growth, suggesting their potential as antimicrobial agents. For instance, increasing concentrations of related compounds have demonstrated a corresponding increase in zones of inhibition against various bacterial strains .
Anticancer Properties
Indazole derivatives are also being investigated for their anticancer activities. The structural features of this compound may allow it to interact with specific biological targets involved in cancer progression. Molecular docking studies have been conducted to explore its interactions with proteins such as DNA gyrase, which plays a critical role in bacterial DNA replication and transcription . These studies suggest that compounds similar to this compound may inhibit tumor growth by disrupting essential cellular processes.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors in target cells. These interactions can modulate signaling pathways crucial for cell growth, apoptosis, and other cellular functions.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substitution patterns on the indazole core. For example:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(5-bromo-1H-indazol-3-yl)ethanone | Bromine at 5-position | Potentially different biological activity |
| 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethanone | Nitro group at 6-position | Known for anti-inflammatory effects |
| 1-(4-chloro-1H-indazol-3-yl)ethanone | Chlorine substitution | Different reactivity profile |
This table illustrates how slight modifications can lead to significant differences in biological properties, emphasizing the need for further research into the effects of such substitutions on activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
